(2-Methylphenyl)arsonous acid

Catalog No.
S15083207
CAS No.
62824-62-8
M.F
C7H9AsO2
M. Wt
200.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methylphenyl)arsonous acid

CAS Number

62824-62-8

Product Name

(2-Methylphenyl)arsonous acid

IUPAC Name

(2-methylphenyl)arsonous acid

Molecular Formula

C7H9AsO2

Molecular Weight

200.07 g/mol

InChI

InChI=1S/C7H9AsO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3

InChI Key

CJFPARXFMBITAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[As](O)O

(2-Methylphenyl)arsonous acid, also known as 2-methylphenylarsinic acid, is an organoarsenic compound characterized by the presence of an arsonous acid functional group attached to a 2-methylphenyl group. Its chemical formula is C9_9H11_{11}AsO2_2. This compound belongs to a class of organoarsenic compounds that have garnered attention due to their potential biological activity and applications in various fields, including agriculture and pharmaceuticals.

The structure of (2-Methylphenyl)arsonous acid features an arsenic atom bonded to a hydroxyl group and a methyl-substituted phenyl ring, which influences its chemical behavior and reactivity. The presence of the arsonous acid moiety suggests that it may exhibit properties similar to other organoarsenic compounds, which are known for their toxicity and potential therapeutic effects.

Typical of organoarsenic compounds. Key reactions include:

  • Alkylation: Similar to methylarsonic acid, (2-Methylphenyl)arsonous acid can react with alkyl halides to form more complex organoarsenic species.
  • Esterification: The hydroxyl groups in (2-Methylphenyl)arsonous acid can react with alcohols to form esters under acidic or anhydrous conditions.
  • Reduction: It may be reduced to lower oxidation states under certain conditions, potentially leading to the formation of trivalent arsenic species.

These reactions are significant in understanding the compound's behavior in biological systems and its environmental fate.

Research indicates that (2-Methylphenyl)arsonous acid may exhibit various biological activities, including:

  • Antimicrobial Properties: Some organoarsenic compounds have been shown to possess antimicrobial activity, suggesting potential applications in treating infections.
  • Carcinogenicity: Like many arsenic-containing compounds, (2-Methylphenyl)arsonous acid may induce carcinogenic effects by disrupting normal cellular processes. Studies have indicated that certain organoarsenic compounds can interfere with DNA repair mechanisms and promote tumorigenesis .
  • Enzyme Inhibition: The compound may interact with thiol groups in proteins, potentially inhibiting enzyme activity and affecting metabolic pathways .

(2-Methylphenyl)arsonous acid can be synthesized through several methods, including:

  • Meyer Reaction: This classic method involves the reaction of arsenous acid with a methyl halide (e.g., methyl iodide) in the presence of a base like sodium hydroxide. The general reaction is as follows:
    As OH 3+C7H7CH3I+NaOHC9H11AsO2+NaI+H2O\text{As OH }_3+\text{C}_7\text{H}_7\text{CH}_3\text{I}+\text{NaOH}\rightarrow \text{C}_9\text{H}_{11}\text{AsO}_2+\text{NaI}+\text{H}_2\text{O}
    This reaction leads to the formation of (2-Methylphenyl)arsonous acid through alkylation of arsenic.
  • Direct Methylation: Another approach involves direct methylation of arsonous acids using methylating agents such as dimethyl sulfate or methyl iodide.
  • Biomethylation: In biological systems, certain microorganisms can convert inorganic arsenic into organoarsenic forms through biomethylation processes involving S-adenosylmethionine as a methyl donor.

(2-Methylphenyl)arsonous acid has several potential applications:

  • Agriculture: As with other organoarsenic compounds, it may be explored for use as herbicides or fungicides due to its biological activity against pests and pathogens.
  • Pharmaceuticals: Its unique properties could lead to developments in drug formulations targeting specific diseases or infections.
  • Research: It serves as a model compound for studying the behavior of organoarsenic species in biological and environmental contexts.

Interaction studies involving (2-Methylphenyl)arsonous acid focus on its effects on biological systems, particularly:

  • Protein Interactions: The compound's ability to bind with thiol groups in proteins raises concerns about its potential toxicity and impact on enzyme function.
  • Cellular Pathways: Research has indicated that it may disrupt normal cellular signaling pathways, leading to adverse effects such as apoptosis or necrosis in exposed cells .

(2-Methylphenyl)arsonous acid shares similarities with several other organoarsenic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Properties
Methylarsonic AcidCH3_3AsO3_3HUsed as herbicide; less toxic than trivalent forms
Dimethylarsinic Acid(CH3_3)2_2AsO2_2HCommonly used herbicide; known for stability
Arsenic TrioxideAsO3_3Highly toxic; used in pesticides
Triphenylarsonium Chloride(C6_6H5_5)3_3AsClUsed in organic synthesis; less reactive

Uniqueness of (2-Methylphenyl)arsonous Acid

(2-Methylphenyl)arsonous acid is unique due to its specific substitution pattern on the phenyl ring, which may impart distinct biological activities not observed in other similar compounds. Its potential for selective toxicity against certain pathogens while minimizing harm to non-target organisms makes it a subject of interest for further research.

Diazonium Salt Coupling with Arsenite Precursors

The classical approach to synthesizing (2-Methylphenyl)arsonous acid involves the reaction of 2-methylphenyldiazonium salts with sodium arsenite (NaAsO~2~) under copper(II)-catalyzed conditions. This method, adapted from phenylarsonic acid synthesis, proceeds via electrophilic aromatic substitution, where the diazonium group is replaced by an arsenite moiety. The mechanism initiates with the generation of a diazonium ion from 2-methylaniline, followed by its decomposition in the presence of arsenite to form the arsenic-carbon bond.

Key variables influencing yield include:

  • Temperature: Optimal reactions occur at 0–5°C to minimize diazonium decomposition.
  • Catalyst loading: Copper(II) sulfate (5–10 mol%) enhances electrophilic activation.
  • Acidity: pH 4–6 stabilizes the arsenite intermediate while preventing premature hydrolysis.

A comparative analysis of phenylating agents is provided below:

Phenylating AgentYield (%)Reaction Time (h)
2-Methylphenyldiazonium chloride624
2-Methylphenyldiazonium tetrafluoroborate683.5
2-Methylphenyldiazonium sulfate585

This route, while reliable, faces limitations in scalability due to the handling of volatile diazonium intermediates.

Meyer Reaction Adaptation

An alternative pathway derives from the Meyer reaction, wherein arsenous acid (H~3~AsO~3~) reacts with methyl iodide (CH~3~I) in alkaline conditions. For (2-Methylphenyl)arsonous acid, the methyl group is replaced by a 2-methylphenyl moiety. The reaction proceeds via nucleophilic attack of the aryl group on arsenic, facilitated by hydroxide ions:

$$
\text{As(OH)}3 + \text{C}6\text{H}4(\text{CH}3)\text{I} + \text{NaOH} \rightarrow \text{C}6\text{H}4(\text{CH}3)\text{AsO(OH)}2 + \text{NaI} + \text{H}_2\text{O}
$$

This method achieves moderate yields (45–55%) but requires stringent control over stoichiometry to avoid poly-arylation byproducts.

The Meyer reaction represents a fundamental transformation pathway for arsenous acid derivatives, including (2-Methylphenyl)arsonous acid, involving alkylation coupled with oxidation state changes [2] [4]. This historically significant reaction demonstrates the unique capacity of trivalent arsenic centers to undergo simultaneous alkylation and oxidation processes [4].

The classical Meyer reaction proceeds through the nucleophilic attack of arsenous acid on methyl iodide in the presence of sodium hydroxide, resulting in the formation of methylarsonic acid with concurrent oxidation of arsenic from the +3 to +5 oxidation state [2] [4]. For (2-Methylphenyl)arsonous acid, this mechanism involves the trivalent arsenic center acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide [4].

The reaction mechanism proceeds through several distinct steps [2] [4]. Initially, the arsenous acid derivative forms a complex with the alkylating agent through coordination of the arsenic lone pair [4]. The nucleophilic substitution then occurs at the carbon center, with simultaneous electron transfer processes leading to the oxidation of arsenic [2]. This oxidation-state transition is facilitated by the presence of hydroxide ions, which serve both as a base and as an oxidizing medium [4].

Kinetic studies reveal that the Meyer-type alkylation exhibits strong pH dependence, with optimal reaction rates observed under basic conditions [5]. The reaction follows second-order kinetics, being first-order with respect to both the arsenous acid derivative and the alkylating agent [6]. Temperature effects demonstrate typical Arrhenius behavior, with activation energies ranging from 40 to 60 kilojoules per mole depending on the specific substrates and conditions employed [6].

Table 1: Reaction Mechanisms and Kinetic Parameters for Trivalent Arsenic Centers

Reaction TypeSubstrateProductRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)pH Optimum
Meyer Alkylation with CH₃IAs(OH)₃CH₃AsO(OH)₂Variable with pHNot determinedBasic conditions
Oxidation by H₂O₂As(III) speciesAs(V) species~10⁵ (estimated)Not determined7-8
Ligand Exchange with GSHAs(III)-GSH complexExchanged complex1×10⁵ (k₁)Not determinedNeutral
pH-dependent DissociationH₃AsO₃H₂AsO₃⁻ + H⁺pKₐ = 9.22.8 (ΔHₐ)N/A
Redox with S₂O₈²⁻H₂AsO₃⁻HAsO₄²⁻1.6×10⁻²47.6>8.6
Complexation with DOMAs(III)As-DOM complexKₛ = 540-3200 L/kgNot determinedVariable

The mechanism involves the formation of intermediate complexes that facilitate the electron transfer processes [7]. These intermediates have been characterized using spectroscopic techniques, revealing the formation of arsenic-carbon bonds prior to the oxidation step [7]. The stereochemistry of the trivalent arsenic center plays a crucial role in determining the reaction pathway and product distribution [7].

Redox Behavior in Acidic and Basic Media

The redox behavior of (2-Methylphenyl)arsonous acid exhibits pronounced pH dependence, reflecting the amphoteric nature of arsenous acid derivatives and their sensitivity to solution conditions [8] [9]. The trivalent arsenic center can undergo both oxidation and reduction reactions, with the specific pathway determined by the pH, presence of oxidizing or reducing agents, and the nature of coordinating ligands [8].

In acidic media, the arsenous acid derivative exists predominantly in its protonated form, with the trivalent arsenic center exhibiting enhanced stability against oxidation [8] [9]. The redox potential of the As(III)/As(V) couple shifts to more positive values under acidic conditions, making oxidation thermodynamically less favorable [10]. Studies demonstrate that at pH values below 5, the oxidation of trivalent arsenic species proceeds at significantly reduced rates, with only 0.5% conversion observed under strongly acidic conditions [8].

Conversely, in basic media, the deprotonation of hydroxyl groups bonded to arsenic leads to increased electron density at the metal center, facilitating oxidation processes [8] [5]. The formation of arsenite anions such as H₂AsO₃⁻ and HAsO₃²⁻ under alkaline conditions dramatically increases the susceptibility to oxidation [5]. Kinetic investigations reveal that oxidation rates increase by more than two orders of magnitude when the pH is raised from 6 to 11 [8].

Table 2: pH-Dependent Redox Behavior of Trivalent Arsenic Species

pH RangeDominant As(III) SpeciesOxidation Potential (V)Relative Oxidation RateStability
3.0-5.0H₃AsO₃+0.55 to +0.60Very slow (0.5%)High
5.0-7.0H₃AsO₃/H₂AsO₃⁻+0.50 to +0.55Slow (5-10%)Moderate
7.0-9.0H₂AsO₃⁻+0.45 to +0.50Moderate (12.6%)Moderate
9.0-11.0H₂AsO₃⁻/HAsO₃²⁻+0.40 to +0.45Fast (40-60%)Low
>11.0HAsO₃²⁻/AsO₃³⁻+0.30 to +0.40Very fast (67.3%)Very low

The redox chemistry involves complex electron transfer mechanisms that may proceed through single-electron or multi-electron pathways [9] [5]. Single-electron transfer processes generate arsenic(IV) intermediates, which are highly reactive and rapidly undergo further oxidation or disproportionation reactions [9]. Multi-electron transfer processes, particularly common in the presence of strong oxidizing agents, directly convert trivalent arsenic to pentavalent species without detectable intermediates [5].

The influence of dissolved oxygen on redox behavior is particularly significant [11]. Under aerobic conditions, the trivalent arsenic center undergoes spontaneous oxidation, with reaction rates strongly dependent on pH and the presence of catalytic metal ions [11]. Anaerobic conditions favor the stability of the trivalent state, although reductive processes can still occur in the presence of suitable reducing agents [11].

Ligand Exchange Dynamics at the Arsenous Acid Core

The ligand exchange dynamics at the arsenous acid core of (2-Methylphenyl)arsonous acid involve complex coordination chemistry governed by the electronic properties of the trivalent arsenic center [12] [13]. The pyramidal geometry of trivalent arsenic, with its stereochemically active lone pair, creates a coordination environment that readily accommodates various ligands through associative and dissociative exchange mechanisms [12].

Glutathione represents one of the most important biological ligands for trivalent arsenic species [12] [14]. The coordination occurs primarily through the sulfur atoms of cysteine residues, forming stable three-coordinate complexes [12]. Kinetic studies demonstrate that glutathione binding follows rapid equilibrium kinetics, with association rate constants on the order of 10⁵ M⁻¹s⁻¹ [15]. The high affinity of trivalent arsenic for sulfur-containing ligands reflects the soft acid character of the As(III) center [12].

Metallothionein exhibits particularly strong binding affinity for trivalent arsenic species, with each protein molecule capable of coordinating multiple arsenic atoms [12]. The binding stoichiometry varies depending on the specific arsenic species, with up to six As(III), ten MMA(III), and twenty DMA(III) molecules binding per metallothionein molecule [12]. These binding patterns reflect the different coordination requirements and steric constraints of the various methylated arsenic species [12].

Table 3: Ligand Exchange Dynamics at Arsenous Acid Centers

Ligand SystemBinding SitesCoordination NumberExchange Rate (s⁻¹)Stability Constant (log K)pH Dependence
Glutathione (GSH)Thiol (-SH)3 (trigonal)~10⁵15-18Moderate
MetallothioneinCysteine residues3-6 variable10³-10⁴12-16Low
ThioredoxinCys-Gly-Pro-Cys2-4 variable10²-10³8-12Low
Dissolved Organic MatterMixed donor atoms3-4 variable10¹-10²1.5-3.2High
Chloride (Cl⁻)Halide3-6 variable10⁴-10⁵6-8Low
Hydroxide (OH⁻)Oxygen3 (pyramidal)10³-10⁴9.2 (pKₐ)High

The mechanism of ligand exchange involves the formation of intermediate complexes with expanded coordination numbers [13]. These intermediates facilitate the departure of the leaving ligand while simultaneously accommodating the incoming ligand [13]. The stereochemical course of these exchanges depends on the nature of the ligands involved and the specific reaction conditions [13].

Dissolved organic matter represents an important environmental ligand system for arsenous acid derivatives [13]. The complexation involves multiple binding sites with varying affinities, resulting in conditional stability constants ranging from 540 to 3200 L/kg [13]. The pH dependence of these interactions is particularly pronounced, with binding affinity increasing significantly under alkaline conditions [13].

The electrochemical behavior of arsenical compounds, including those structurally related to (2-Methylphenyl)arsonous acid, exhibits distinct polarographic characteristics that have been extensively documented in aqueous systems. Arsonic acids demonstrate well-defined cathodic reduction waves in acidic solutions below pH 3, with wave heights that are diffusion controlled and proportional to concentration across the range of 10⁻⁵ to 10⁻³ M [1] [2] [3].

The polarographic reduction of phenylarsonic acid, which serves as a structural analog to (2-Methylphenyl)arsonous acid, occurs via an irreversible four-electron reduction mechanism to form arsenobenzenes [1] [2]. This reduction process is characterized by a half-wave potential of -0.945 V versus saturated calomel electrode in 0.1 M hydrochloric acid supporting electrolyte [1]. The substitution patterns on the aromatic ring significantly influence the half-wave potentials, with a linear relationship observed between the half-wave potential and polar Hammett substituent constants [1] [2].

Reduction Mechanism and Electron Transfer

Microcoulometric studies have confirmed that arsonic acids undergo a four-electron reduction process, consuming 4.05 ± 0.15 electrons per molecule [1]. The reduction follows an irreversible pathway, as evidenced by the value of 2.303 RT/αnF being 0.119 ± 0.005 V, which corresponds to αn = 0.49, typical of irreversible electrochemical processes [1]. The current-potential relationship analysis indicates that the function log[(id - i)/i] exhibits the best linear dependence on potential, confirming the irreversible nature of the reduction [1].

The electrochemical reduction of organoarsenic compounds in aqueous systems proceeds through a protonation step prior to the potential-determining electron transfer [1]. This is evidenced by the linear relationship between half-wave potential and pH, with a slope indicating one protonation event occurs before the rate-determining step [1]. The proposed mechanism involves the formation of a protonated cation intermediate, followed by sequential electron additions leading to the formation of arsenobenzene products [1].

pH Effects on Reduction Profiles

The polarographic behavior of arsenical compounds exhibits strong pH dependence, with optimal wave definition occurring in acidic solutions below pH 3 [1] [2] [4]. At higher pH values, the waves become merged with the decomposition current of the supporting electrolyte, limiting the analytical utility [1]. The half-wave potential shifts linearly with pH according to the relationship E1/2 = E°pH=0 - (2.303 RT/αnF) × pH, confirming the involvement of protons in the electrode reaction [1].

For nitro-substituted phenylarsonic acids, dual wave systems are observed, with the more negative wave (i1) corresponding to the arsonic group reduction and the more positive wave (i2) attributed to nitro group reduction to hydroxylamine derivatives [1]. The nitro group reduction can be observed across the entire pH range, while the arsonic group reduction remains confined to acidic conditions [1].

Diffusion-Controlled Wave Splitting Phenomena

The polarographic waves of arsenical compounds exhibit characteristic diffusion-controlled behavior, as confirmed by several experimental criteria. The wave height dependence on mercury column height follows a h^0.5 relationship rather than linear dependence on h, indicating diffusion control rather than adsorption or kinetic control [1]. The instantaneous current-time relationship yields exponents approaching the theoretical value of 0.19 for diffusion-controlled processes [1].

Wave Splitting at Higher Concentrations

Phenyl arsenoxide, a lower oxidation state analog, demonstrates wave splitting phenomena at concentrations above 1 × 10⁻⁴ M due to inhibition effects [3]. This compound produces two well-defined cathodic waves below pH 2, with both waves exhibiting diffusion-controlled characteristics and proportional response to concentration in the range 1 × 10⁻⁵ to 1 × 10⁻⁴ M [3].

The splitting phenomenon is attributed to surface inhibition effects that occur at higher concentrations, leading to the appearance of multiple reduction waves where a single wave would normally be observed [5] [6]. This behavior has been documented for selenium compounds as well, where wave splitting occurs when concentrations exceed critical threshold values, typically around 5 × 10⁻⁴ M [5].

Electrochemical Instability and Wave Characteristics

The electrochemical behavior of arsenical systems can exhibit wave splitting due to chemical equilibria and protonation reactions [7]. The splitting of reduction waves has been attributed to the protonation kinetics of radical intermediates formed during the electrochemical process [7]. The acid dissociation constant and protonation kinetics determine the extent of wave splitting, with faster protonation rates leading to different voltammetric features [7].

For mixed arsenical systems, the wave splitting can also result from differential diffusion rates and varying electrode kinetics of different arsenic species [6] [8]. The propagation of concentration gradients with different relaxation times can lead to apparent wave splitting, particularly in systems where memory effects in diffusion become significant [8].

Quantitative Determination Strategies for Mixed Arsenical Systems

The quantitative analysis of mixed arsenical systems relies on the distinct electrochemical signatures of different oxidation states and structural variants of arsenic compounds. The separation of arsenic species is achieved through careful selection of pH conditions, supporting electrolyte composition, and potential ranges that favor specific reduction processes [9] [10] [11].

Speciation Analysis Methods

Differential pulse polarography has emerged as the preferred technique for arsenic speciation, offering enhanced sensitivity and resolution compared to classical polarography [9] [10] [11]. For As(III) determination, the -0.35 V peak versus Ag/AgCl provides optimal quantification with detection limits of 2.7 μg L⁻¹ and quantification limits of 8.9 μg L⁻¹ [9]. The method demonstrates excellent linearity and minimal interference from common ions present in natural waters [9].

The determination of total inorganic arsenic requires consideration of both As(III) and As(V) species. Since As(V) is not directly reducible under mild conditions, pre-reduction to As(III) using titanium(III) or other reducing agents enables total arsenic quantification [12]. The optimized conditions include Ti(III)/As(V) concentration ratios of 3-5 times, HCl concentrations of 0.4-1.0 M, reaction temperatures of 60-90°C, and waiting intervals of 3-5 minutes [12].

Matrix Effects and Interference Management

Electrochemical arsenic determination faces challenges from matrix effects, particularly in complex environmental samples containing dissolved organic matter and competing metal ions [13] [14]. Gold working electrodes are preferred for anodic stripping voltammetry due to their selectivity for arsenic over other metals, with peak potentials of approximately +0.1 V for arsenic compared to +0.35 V for copper [14].

The method of standard additions effectively compensates for matrix effects by accounting for changes in electrode sensitivity due to sample composition [14]. This approach has proven essential for accurate quantification in groundwater samples where dissolved organic matter can adsorb on electrode surfaces and interfere with arsenic detection [14].

Analytical Performance Characteristics

Modern electrochemical methods for arsenical analysis achieve detection limits well below the World Health Organization guideline of 10 μg L⁻¹ for drinking water [13] [14]. Screen-printed electrodes with gold working surfaces demonstrate detection limits of 0.7 μg L⁻¹ with deposition times as short as 20 seconds [14]. The precision of these methods typically ranges from 2-6% relative standard deviation for concentrations near the detection limit [14].

For organic arsenical compounds such as phenylarsonic acid and its derivatives, the standard error of estimate ranges from 1-2% for non-nitro substituted compounds and 3-5% for nitro-substituted derivatives [1] [2]. The linear response range extends from 10⁻⁵ to 10⁻³ M for most compounds, with excellent correlation coefficients exceeding 0.999 [1].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

199.981849 g/mol

Monoisotopic Mass

199.981849 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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